molecular formula C15H16F3N3OS B2575688 2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198507-81-0

2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Katalognummer: B2575688
CAS-Nummer: 2198507-81-0
Molekulargewicht: 343.37
InChI-Schlüssel: HDTKCKXUMMMKGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: This compound features a pyridine core substituted at position 6 with a trifluoromethyl (-CF₃) group and at position 2 with a methoxy (-OCH₂-) linker. The methoxy group connects to a piperidine ring, which is further functionalized with a 1,3-thiazole moiety at the nitrogen atom .

Such structures are prevalent in pharmaceuticals and agrochemicals due to their bioisosteric properties and resistance to enzymatic degradation .

Eigenschaften

IUPAC Name

2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3OS/c16-15(17,18)12-2-1-3-13(20-12)22-10-11-4-7-21(8-5-11)14-19-6-9-23-14/h1-3,6,9,11H,4-5,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTKCKXUMMMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The thiazole and piperidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, typically using methanol and a base.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the pyridine and thiazole rings, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride are commonly employed.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated derivatives of the pyridine and thiazole rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₆F₃N₃OS
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 2198507-81-0

Its structure features a trifluoromethyl group, which enhances its bioactivity and lipophilicity, making it suitable for various medicinal applications.

Therapeutic Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its efficacy against several cancer types, including:

  • Non-Small Cell Lung Cancer (NSCLC)
  • Triple-Negative Breast Cancer (TNBC)
  • Melanoma

Research suggests that the compound may act by modulating specific protein levels associated with tumor growth and metastasis. For instance, it has been shown to affect the IKZF2 protein levels, which play a crucial role in cancer progression .

2. Neurological Disorders

The compound's piperidine structure is known for its interaction with neurotransmitter systems. It is being explored for potential applications in treating neurological disorders such as:

  • Alzheimer's Disease
  • Schizophrenia

Studies indicate that compounds with similar structures can influence cholinergic and dopaminergic pathways, suggesting a possible therapeutic role for this compound in cognitive enhancement and neuroprotection .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

StudyFindingsApplication
Study 1Demonstrated significant reduction in tumor size in NSCLC modelsAnticancer therapy
Study 2Showed improved cognitive function in animal models of Alzheimer'sNeurological treatment
Study 3Identified as a potential lead compound for developing new antipsychotic drugsMental health

Wirkmechanismus

The mechanism of action of 2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole and piperidine rings contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its combination of a trifluoromethylated pyridine core and a thiazole-piperidine side chain. Below is a comparison with analogous compounds from the evidence:

Compound Core Structure Key Substituents Potential Applications Key Differentiators
Target Compound Pyridine -CF₃ at C6; thiazole-piperidine-methoxy at C2 Pharmaceuticals, agrochemicals Unique thiazole-piperidine linker; trifluoromethyl enhances lipophilicity
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide () Pyridine-thiazole hybrid -SO₂NHCH₃ at C2; thiazole-pyridine at C6 Enzyme inhibitors, pesticides Sulfonamide group increases polarity; lacks piperidine rigidity
2-[4-Methyl-5-(trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine () Thiazole -CF₃ at C5; ethylamine side chain Ligands for receptor targeting Simplified amine side chain; lacks pyridine core
Goxalapladib () Naphthyridine -CF₃ biphenyl; difluorophenyl-ethyl Atherosclerosis treatment Larger polycyclic core; distinct pharmacological target
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives () Thiazolo-pyrimidine Methoxyphenyl, chlorophenyl, triazole Anticancer or antimicrobial agents Extended fused heterocycles; higher molecular complexity

Biologische Aktivität

2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, a thiazole ring, and a piperidine moiety, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H16F3N3OSC_{15}H_{16}F_{3}N_{3}OS with a molecular weight of 343.4 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC15H16F3N3OSC_{15}H_{16}F_{3}N_{3}OS
Molecular Weight343.4 g/mol
IUPAC NameThis compound
SMILESFC(F)(F)c1cccc(OCC2CCN(c3nccs3)CC2)n1

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and piperidine components may facilitate receptor binding and modulation of biological pathways.

Antimicrobial Activity

Research has indicated that thiazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.

Case Study:
In a study evaluating thiazole derivatives, compounds demonstrated MIC values ranging from 16 to 31.25 µg/mL against Gram-positive bacteria, suggesting that the presence of the thiazole moiety is essential for antimicrobial efficacy .

Anticancer Activity

Compounds containing thiazole rings have been investigated for their anticancer properties. The structural features of this compound may contribute to cytotoxic effects on cancer cell lines.

Research Findings:
In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells, with some derivatives exhibiting activity comparable to standard chemotherapeutics like doxorubicin . The presence of electron-donating groups in the structure has been linked to enhanced cytotoxicity.

Antifungal Activity

The antifungal potential of thiazole derivatives has also been documented. Compounds similar to this compound were evaluated against fungal strains such as Candida albicans, showing promising antifungal activity.

Data Table: Antifungal Activity

CompoundMIC (µg/mL)Fungal Strain
Thiazole Derivative A16.5Rhodotorula sp.
Thiazole Derivative B25Candida parapsilosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis involves sequential functionalization of the piperidine-thiazole core and coupling with the trifluoromethylpyridine moiety. Key steps include:

  • Thiazole ring formation : Using phosphorus oxychloride or carboxylic acids to cyclize precursors (e.g., 2-aminopyridine derivatives) .
  • Coupling reactions : Methoxy group introduction via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Automated optimization : Continuous flow systems ensure precise temperature/pressure control, improving purity (>95%) .

Q. How is the compound structurally characterized, particularly for crystallographic validation?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving piperidine-thiazole conformation and trifluoromethylpyridine orientation .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., thiazole C-H at δ 7.8–8.2 ppm); IR identifies C-F stretches (1000–1100 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity and target engagement?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., metabotropic glutamate receptors), using PyMOL for visualization (e.g., ligand-receptor hydrogen bonds) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting trifluoromethyl’s hydrophobic contributions .

Q. How are discrepancies in biological activity data resolved across assays (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay standardization : Normalize data using positive controls (e.g., mGlu5 antagonist MPEP) to calibrate receptor inhibition .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO), controlling for membrane permeability differences .

Q. What structure-activity relationship (SAR) strategies optimize the trifluoromethyl group’s pharmacological profile?

  • Methodological Answer :

  • Substituent screening : Replace CF₃ with Cl, Br, or OCF₃ to evaluate metabolic stability (e.g., microsomal assays) and logP (HPLC-measured) .
  • Bioisosteres : Introduce pentafluorosulfanyl (SF₅) groups to enhance target selectivity while retaining lipophilicity (clogP ~3.5) .

Q. How is target identification validated for this compound in complex biological systems?

  • Methodological Answer :

  • Photoaffinity labeling : Use analogs with diazirine or trifluoromethyl-diazirine tags (e.g., AR243) to crosslink with proteins in live cells, followed by LC-MS/MS identification .
  • Knockout models : CRISPR-Cas9 deletion of candidate receptors (e.g., mGlu5) confirms loss of activity in calcium flux assays .

Data Contradiction & Mechanistic Analysis

Q. How are conflicting solubility or stability results addressed in formulation studies?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40°C), light (UV), and pH extremes (1–13) to identify degradation pathways (HPLC-MS tracking) .
  • Co-solvent systems : Test cyclodextrin inclusion complexes or PEG-based formulations to enhance aqueous solubility (>1 mg/mL) while maintaining bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.